
4-Amino-3,5-dibromo-alpha-((methylamino)methyl)benzenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3,5-dibromo-alpha-((methylamino)methyl)benzenemethanol is a complex organic compound with the molecular formula C8H8Br3NO. This compound is characterized by the presence of amino, bromine, and methylamino groups attached to a benzenemethanol core. It is often used as an intermediate in various chemical syntheses and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dibromo-alpha-((methylamino)methyl)benzenemethanol typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the bromination of aniline derivatives, followed by the introduction of the methylamino group through reductive amination. The final step often includes the addition of the benzenemethanol moiety under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3,5-dibromo-alpha-((methylamino)methyl)benzenemethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bromine atoms or the amino group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
4-Amino-3,5-dibromo-alpha-((methylamino)methyl)benzenemethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which 4-Amino-3,5-dibromo-alpha-((methylamino)methyl)benzenemethanol exerts its effects depends on its interaction with molecular targets. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding to enzymes or receptors. The methylamino group may enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2,6-dibromotoluene: Similar in structure but lacks the benzenemethanol moiety.
3,5-Dibromo-4-methylaniline: Another related compound with a different substitution pattern on the aromatic ring.
Uniqueness
4-Amino-3,5-dibromo-alpha-((methylamino)methyl)benzenemethanol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
38339-27-4 |
|---|---|
Fórmula molecular |
C9H12Br2N2O |
Peso molecular |
324.01 g/mol |
Nombre IUPAC |
1-(4-amino-3,5-dibromophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H12Br2N2O/c1-13-4-8(14)5-2-6(10)9(12)7(11)3-5/h2-3,8,13-14H,4,12H2,1H3 |
Clave InChI |
SZSXNEZFPYBXPZ-UHFFFAOYSA-N |
SMILES canónico |
CNCC(C1=CC(=C(C(=C1)Br)N)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-Chloro-4-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14657348.png)
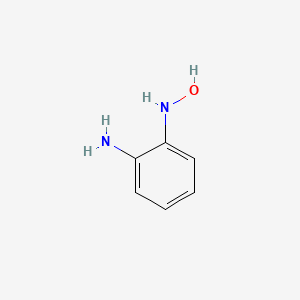

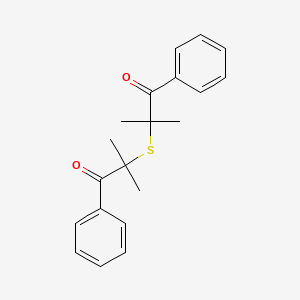
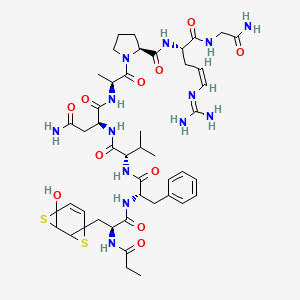

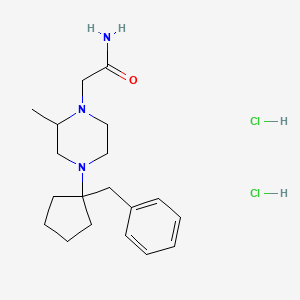
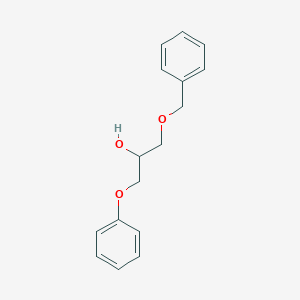
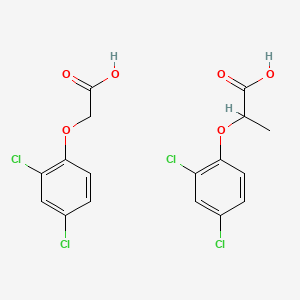

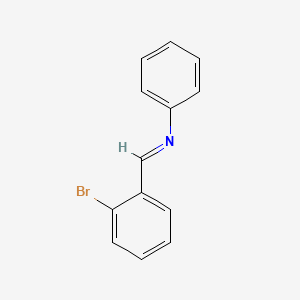
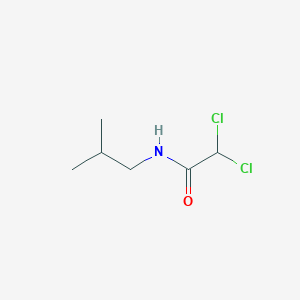

![1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane](/img/structure/B14657457.png)
